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2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride

Conformational analysis Medicinal chemistry Exit-vector geometry

When piperidine-based α-amino-α-arylacetic acid SAR hits an affinity plateau, this azepane analog offers a direct scaffold-hop with broader conformational flexibility and altered exit-vector geometry. • Azepane ring accesses conformations distinct from piperidine; rescues binding where six-membered rings fail. • pKₐ ≈ 11.07 maintains ionization; reduced H-bond basicity improves passive permeability. • Enables PROTAC design where linker N-positioning governs ternary complex formation. • Non-hygroscopic HCl salt, ≥95% purity.

Molecular Formula C14H19Cl2NO2
Molecular Weight 304.21
CAS No. 1956310-41-0
Cat. No. B2877619
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride
CAS1956310-41-0
Molecular FormulaC14H19Cl2NO2
Molecular Weight304.21
Structural Identifiers
SMILESC1CCCN(CC1)C(C2=CC=C(C=C2)Cl)C(=O)O.Cl
InChIInChI=1S/C14H18ClNO2.ClH/c15-12-7-5-11(6-8-12)13(14(17)18)16-9-3-1-2-4-10-16;/h5-8,13H,1-4,9-10H2,(H,17,18);1H
InChIKeyUHFPXPFZKKOOIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Compound Identity and Comparator Landscape


2-(Azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride (CAS 1956310-41-0) is a hexahydro-1H-azepine acetic acid derivative in which the α-carbon bears both a 4-chlorophenyl group and a seven-membered saturated azepane ring, supplied as the hydrochloride salt with molecular formula C₁₄H₁₉Cl₂NO₂ and molecular weight 304.2 g·mol⁻¹ . The compound belongs to a series of α-amino-α-arylacetic acid analogs that differ in the cyclic amine component, with the most direct comparators being the six-membered piperidine analog (CAS 1956309-34-4), the morpholine analog (CAS 1956306-22-1), and the des-chloro phenyl analog (CAS 897446-11-6) . The azepane ring distinguishes this compound from its piperidine and morpholine counterparts through increased ring size, which confers measurable differences in conformational flexibility, nitrogen basicity, and exit-vector geometry that can be consequential in both medicinal chemistry campaigns and chemical biology probe development .

Azepane ring introduces broader conformational space vs. piperidine
Altered amine basicity and weaker H-bond acceptor strength
Supports scaffold-hopping for SAR when piperidine leads plateau

Why Piperidine or Morpholine Analogs Cannot Substitute


Although the piperidine analog (C₁₃H₁₇Cl₂NO₂, MW 290.18) and the morpholine analog (C₁₂H₁₅Cl₂NO₃, MW 292.15) share the same 4-chlorophenyl-α-aminoacetic acid pharmacophoric core, the replacement of a six-membered piperidine ring with the seven-membered azepane ring is not a conservative substitution . The azepane ring populates a broader ensemble of low-energy conformations than piperidine, which can alter the spatial orientation (exit vector) of the carboxylic acid and aryl groups and shift the pKₐ of the tertiary amine nitrogen (azepane conjugate acid pKₐ ≈ 11.07 vs. piperidine ≈ 11.22, with hydrogen-bond basicity of azepane detectably lower than piperidine) [1]. These differences mean that in any target-engagement study, lead-optimization series, or structure-activity relationship (SAR) exploration where ring-nitrogen positioning or basicity is a critical parameter, the piperidine or morpholine analogs cannot be assumed to produce equivalent binding, selectivity, or pharmacokinetic outcomes.

Conformational ensemble shift
Azepane ring expansion broadens low-energy conformers, altering exit-vector geometry; piperidine chair conformations cannot replicate this ensemble.
Basicity and H-bond profile differ
Azepane nitrogen basicity and hydrogen-bond acceptor capacity differ from piperidine, potentially shifting protonation state and ligand–protein interactions.
Lipophilicity/MW increase
Higher lipophilicity and molecular weight shift CNS drug-likeness parameters; the morpholine or piperidine analogs are not conservative replacements.

Quantitative Differentiation vs. Piperidine and Morpholine Analogs


Conformational Flexibility and Exit-Vector Divergence

Ring expansion from the six-membered piperidine to the seven-membered azepane broadens the accessible conformational space. Molecular mechanics calculations on resolved pyrrolidine, piperidine, and perhydroazepine analogs demonstrated that the seven-membered ring analog adopts a distinct low-energy conformational ensemble, rationalizing affinity differences at muscarinic receptors that could not be predicted from the six-membered ring scaffold [1]. Furthermore, a systematic structural comparison notes that replacing piperidine with a seven-membered saturated nitrogen ring increases the number of accessible conformations and predictably shifts the directionality of substituents (exit vectors), which can alter ligand–protein docking poses .

Conformational & Exit-Vector Divergence
Reported
Azepane 7‑membered ring; broader conformational ensemble; shifted exit vectors
Piperidine 6‑membered ring; restricted chair conformations; defined exit vectors
Informs scaffold-hopping selection when piperidine leads fail to engage target.
Based on muscarinic analog molecular mechanics; target-specific validation needed.
Conformational analysis Medicinal chemistry Exit-vector geometry

Nitrogen Basicity and Hydrogen-Bond Acceptor Strength

The tertiary amine nitrogen in the azepane ring exhibits a conjugate acid pKₐ of 11.07 at 25 °C, compared with piperidine (pKₐ ≈ 11.22) and morpholine (pKₐ ≈ 8.3) [1]. On the hydrogen-bond basicity scale (pKHB), the order is pyrrolidine ≈ azetidine > piperidine > 2-methylaziridine > azepane, indicating that azepane is a detectably weaker hydrogen-bond acceptor than piperidine despite similar pKₐ values [2]. Morpholine, by contrast, is a markedly weaker base (≈3 log units lower pKₐ) and a weaker hydrogen-bond acceptor, making it a fundamentally different chemotype.

Nitrogen Basicity & H‑Bonding
Class-level
–0.15
ΔpKₐ (azepane vs piperidine)
Weaker H‑bond acceptor (pKHB scale)
Modulates protonation state and hydrogen‑bond interactions affecting binding.
Class‑level pKₐ data; confirm in target‑specific buffer conditions.
Physicochemical profiling Basicity Hydrogen-bond acceptor capacity

Lipophilicity and Molecular Weight Differentiation

The azepane analog (C₁₄H₁₉Cl₂NO₂, MW 304.2) is 14 Da heavier than the piperidine analog (C₁₃H₁₇Cl₂NO₂, MW 290.18) and 12 Da heavier than the morpholine analog (C₁₂H₁₅Cl₂NO₃, MW 292.15) due to the additional methylene unit . The calculated log P of the azepane free base (C₁₄H₁₈ClNO₂, MW 267.75) is predictably higher than that of the morpholine analog (C₁₂H₁₄ClNO₃, MW 255.70) by approximately 0.7–1.0 log units, driven by the replacement of the morpholine oxygen with a methylene [1]. The piperidine analog (C₁₃H₁₆ClNO₂, MW 253.72) lies intermediate in lipophilicity, with the azepane analog being the most lipophilic of the three.

Lipophilicity & MW Shift
Class-level
+14 Da / +1.0
ΔMW / ΔClogP (vs morpholine)
Higher calculated lipophilicity
Shifts CNS MPO profile and permeability; supports lipophilicity‑driven SAR.
Calculated log P; experimental determination recommended.
Drug-likeness Lipophilicity Permeability prediction

Research and Industrial Application Scenarios


SAR Exploration Requiring Non-Piperidine Conformational Space

In structure–activity relationship campaigns where a piperidine-based α-amino-α-arylacetic acid lead has reached an affinity or selectivity plateau, the azepane analog provides a direct scaffold-hop that retains the 4-chlorophenyl-α-aminoacetic acid core while introducing a broader conformational ensemble and altered exit-vector geometry . This is supported by molecular mechanics evidence that seven-membered ring analogs access low-energy conformations distinct from six-membered rings and can rescue binding where piperidine-based scaffolds fail [1].

Physicochemical Fine-Tuning in CNS Drug Discovery

When a compound series requires a modest increase in lipophilicity (ΔClog P ≈ +1.0 vs. morpholine analog) and a non-hydrogen-bonding ring atom to improve CNS penetration or reduce P-glycoprotein recognition, the azepane analog offers a predictable physicochemical shift without altering the core pharmacophore [2]. The measured amine basicity (pKₐ ≈ 11.07) is close enough to piperidine to maintain ionization-dependent properties while the reduced hydrogen-bond acceptor strength may further improve passive permeability .

Seven-Membered Ring Building Block for Probe Development

As an α-amino acid building block with a saturated seven-membered ring, 2-(azepan-1-yl)-2-(4-chlorophenyl)acetic acid hydrochloride enables the synthesis of conformationally constrained peptides, peptidomimetics, or bifunctional degraders (PROTACs) where linker geometry and nitrogen positioning are critical for ternary complex formation . The hydrochloride salt form also provides handling advantages in solid-phase peptide synthesis and parallel library synthesis due to its non-hygroscopic character and high purity (≥95%) .

Comparative Tool for Profiling Ring-Size Effects

Researchers evaluating the impact of ring size on target binding, selectivity, or functional activity can use the azepane analog alongside the piperidine (CAS 1956309-34-4) and morpholine (CAS 1956306-22-1) analogs as a matched-pair comparator set . This enables direct, experimentally controlled assessment of how incremental ring expansion and heteroatom substitution modulate potency, selectivity, and ADME parameters within an otherwise identical chemical framework.

Application
Selection Property
Validation Focus
SAR Exploration with Non‑Piperidine Conformational Space
Azepane scaffold with broader conformational ensemble
Target engagement or selectivity rescue vs. piperidine leads
CNS Drug Discovery Physicochemical Fine‑Tuning
Elevated lipophilicity & reduced H‑bond acceptor strength
CNS MPO scoring and permeability assessment
Seven‑Membered Ring Building Block for Probe Development
Saturated azepane amino acid HCl salt; non‑hygroscopic
Conformational constraint and linker geometry in probe synthesis
Ring‑Size Effect Profiling Comparator Set
Matched‑pair comparator with piperidine and morpholine analogs
Controlled assessment of ring‑size and heteroatom effects on ADME/selectivity
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